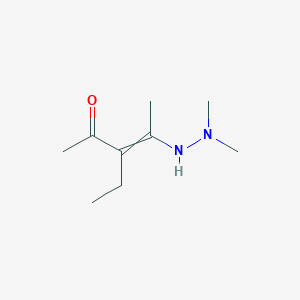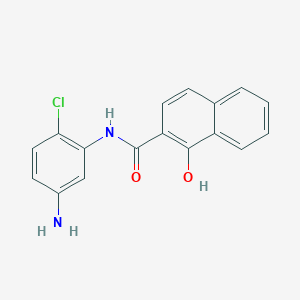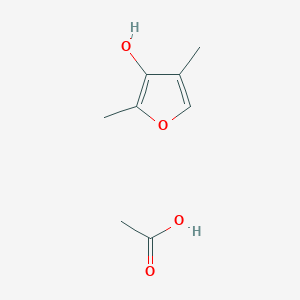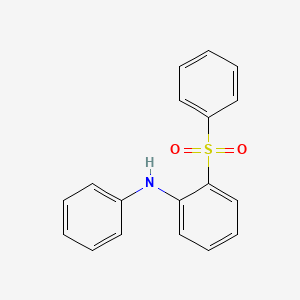![molecular formula C9H15N3O2 B14654891 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid CAS No. 51575-03-2](/img/structure/B14654891.png)
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is an organic compound characterized by its unique diazenyl functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with a diazonium salt derived from 2-cyanopropan-2-ylamine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The diazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
- 2-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 4-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-2-methylbutanoic acid
Uniqueness
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
51575-03-2 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
3-(2-cyanopropan-2-yldiazenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-8(2,5-7(13)14)11-12-9(3,4)6-10/h5H2,1-4H3,(H,13,14) |
InChIキー |
KLWHWJGDGCEALM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



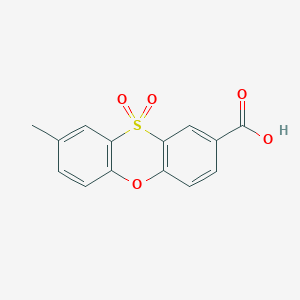
![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
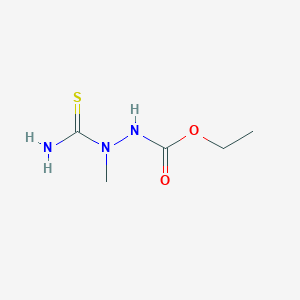


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)


